1-(3-Nitro-1-pyrenyl)-ethanone

Description

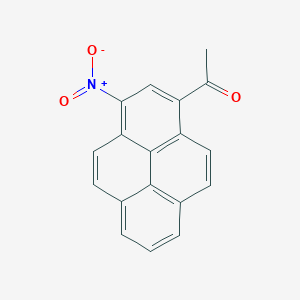

1-(3-Nitro-1-pyrenyl)-ethanone is a nitro-substituted pyrene derivative featuring an ethanone (acetyl) group. Pyrene, a polycyclic aromatic hydrocarbon (PAH), serves as the core structure, with the nitro (-NO₂) group at the 3-position and the acetyl group at the 1-position. This compound is of interest in materials science due to the electronic effects imparted by the nitro and acetyl groups, which may influence fluorescence, solubility, and reactivity.

Properties

CAS No. |

161334-04-9 |

|---|---|

Molecular Formula |

C18H11NO3 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

1-(3-nitropyren-1-yl)ethanone |

InChI |

InChI=1S/C18H11NO3/c1-10(20)15-9-16(19(21)22)14-8-6-12-4-2-3-11-5-7-13(15)18(14)17(11)12/h2-9H,1H3 |

InChI Key |

AXAFHZQFUHIWOR-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |

Other CAS No. |

161334-04-9 |

Synonyms |

1-(3-nitropyren-1-yl)ethanone |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 1-(6-Nitro-1-pyrenyl)-ethanone

Structural Differences :

- 1-(3-Nitro-1-pyrenyl)-ethanone: Nitro group at the 3-position of pyrene.

- 1-(6-Nitro-1-pyrenyl)-ethanone: Nitro group at the 6-position (CAS 502183-99-5; C₁₈H₁₁NO₃) .

Key Comparisons :

- Electronic Properties : The position of the nitro group affects conjugation and electron-withdrawing effects. The 3-nitro isomer may exhibit distinct UV-Vis absorption and fluorescence compared to the 6-nitro isomer due to differences in resonance stabilization.

- Synthetic Applications : Both isomers likely share similar synthetic routes (e.g., Friedel-Crafts acylation followed by nitration), but regioselectivity during nitration determines the product distribution.

Table 1: Comparison of Pyrenyl Ethanone Isomers

| Property | This compound | 1-(6-Nitro-1-pyrenyl)-ethanone |

|---|---|---|

| Molecular Formula | C₁₈H₁₁NO₃ | C₁₈H₁₁NO₃ |

| CAS Number | Not provided | 502183-99-5 |

| Key Structural Feature | Nitro at 3-position | Nitro at 6-position |

| Potential Applications | Materials science, sensors | Similar to 3-nitro isomer |

Nitro-Substituted Aromatic Ethanones

1-(3-Nitrophenyl)ethanone (CAS 121-89-1)

- Structure: Simpler nitro-aromatic ethanone with a single benzene ring .

- Physical Properties: Boiling point = 493 K ; IR spectra show characteristic C=O (1651–1700 cm⁻¹) and NO₂ (1500–1350 cm⁻¹) stretches .

- Reactivity : The nitro group deactivates the ring, directing electrophilic substitution to meta positions.

Comparison with Pyrenyl Analog :

- Solubility : The pyrenyl derivative is less soluble in polar solvents due to its larger aromatic core.

1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)

- Structure: Features both nitro and amino groups on the phenyl ring .

- Toxicity: Limited data available, but precautions include avoiding inhalation and skin contact .

Key Difference :

Heterocyclic Ethanone Derivatives

Pyrrole-Based Ethanones (e.g., 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone)

- Synthesis : Prepared via multicomponent reactions using iodine catalysts, purified via column chromatography .

- Applications : Used in pharmaceuticals and organic electronics .

Comparison :

- Aromatic Systems : Pyrene’s PAH structure offers higher thermal stability and fluorescence quantum yield compared to pyrrole derivatives.

Contrast with Pyrenyl Compound :

- Functionality: JWH-250 is bioactive, whereas this compound is primarily investigated for material properties.

Metal Complexes of Ethanone Derivatives

- Example: APEHQ ligand (1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone) forms antifungal metal complexes .

Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.